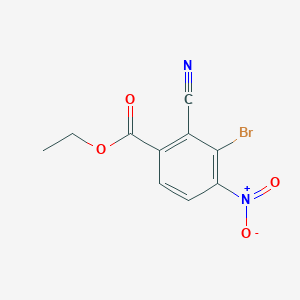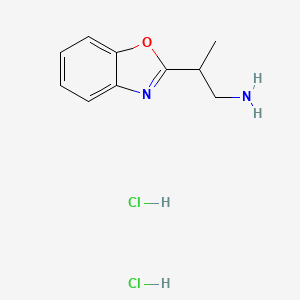![molecular formula C17H21N3O B1450836 7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one CAS No. 1112259-47-8](/img/structure/B1450836.png)
7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Overview
Description
7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one, more commonly referred to as 7-benzyl-2-propyl-pyrido[3,4-d]pyrimidin-4-one, is a heterocyclic compound that has been studied extensively in the laboratory due to its potential applications in a variety of scientific fields. This compound is a derivative of pyrido[3,4-d]pyrimidin-4-one, which is a type of five-membered nitrogen-containing heterocyclic ring. It is composed of a benzyl group attached to a propyl group on the nitrogen atom of the heterocyclic ring.
Scientific Research Applications
7-benzyl-2-propyl-pyrido[3,4-d]pyrimidin-4-one has been studied extensively in the laboratory due to its potential applications in a variety of scientific fields. It has been used as a starting material for the synthesis of a wide range of biologically active compounds, such as antibiotics, anti-cancer drugs, and anti-inflammatory agents. It has also been used as a catalyst for the synthesis of various organic compounds, such as amino acids, peptides, and nucleosides. Additionally, this compound has been used in the synthesis of a variety of materials, such as polymers, nanomaterials, and nanocomposites.
Mechanism Of Action
7-benzyl-2-propyl-pyrido[3,4-d]pyrimidin-4-one has been studied extensively in the laboratory due to its potential biological activities. It has been shown to act as an inhibitor of the enzyme caspase-3, which is involved in the regulation of apoptosis, or programmed cell death. Additionally, this compound has been shown to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the regulation of inflammation.
Biochemical And Physiological Effects
7-benzyl-2-propyl-pyrido[3,4-d]pyrimidin-4-one has been studied extensively in the laboratory due to its potential biochemical and physiological effects. This compound has been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects in vitro. Additionally, this compound has been shown to have anti-bacterial and anti-fungal effects in vitro.
Advantages And Limitations For Lab Experiments
7-benzyl-2-propyl-pyrido[3,4-d]pyrimidin-4-one has several advantages when used in laboratory experiments. This compound is relatively easy to synthesize, and it is stable in a variety of solvents. Additionally, this compound has a low toxicity profile, making it a safe compound to use in experiments. However, this compound has some limitations when used in laboratory experiments. For example, this compound has a relatively low solubility in water, which can limit its use in certain experiments. Additionally, this compound has a relatively low bioavailability, which can limit its use in certain experiments.
Future Directions
The potential applications of 7-benzyl-2-propyl-pyrido[3,4-d]pyrimidin-4-one are far-reaching and continue to be explored in the laboratory. Future research could focus on the
properties
IUPAC Name |
7-benzyl-2-propyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-2-6-16-18-15-12-20(10-9-14(15)17(21)19-16)11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFQVVRZZDJYEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(CCN(C2)CC3=CC=CC=C3)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



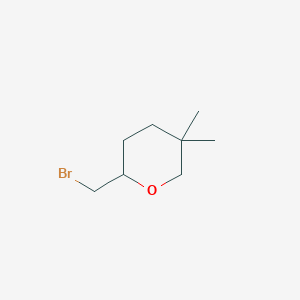
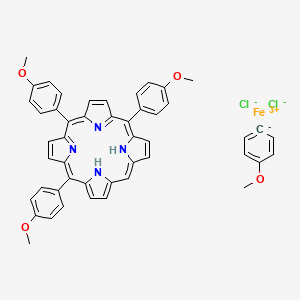
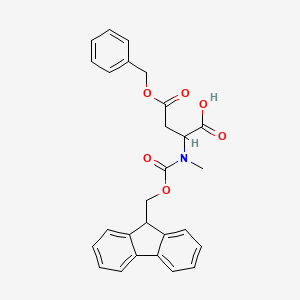
![6-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450761.png)
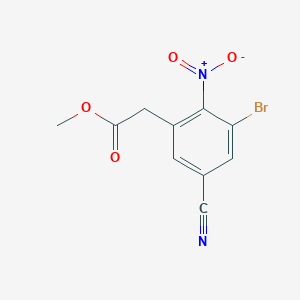
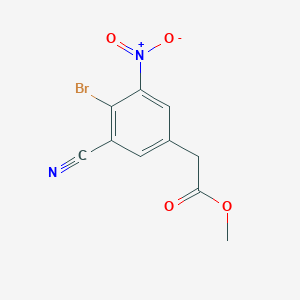
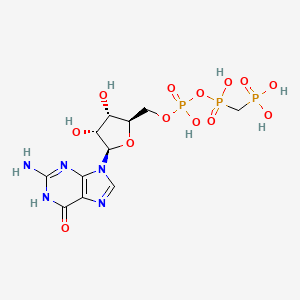
![3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1450765.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid](/img/structure/B1450767.png)
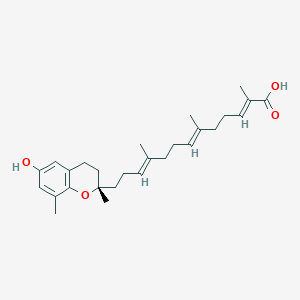
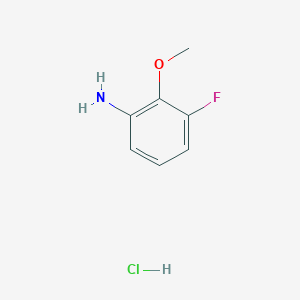
![6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one](/img/structure/B1450773.png)
